molecular formula C22H22N2O5 B11637431 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B11637431
M. Wt: 394.4 g/mol
InChI Key: KBVPCHYJYHGYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a synthetic organic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a hexanamide chain to a 1,3-dioxo-isoindole group. The benzodioxin core contributes to its aromatic and electron-rich characteristics, while the isoindole-dione group introduces strong electron-withdrawing properties.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C22H22N2O5/c25-20(23-15-9-10-18-19(14-15)29-13-12-28-18)8-2-1-5-11-24-21(26)16-6-3-4-7-17(16)22(24)27/h3-4,6-7,9-10,14H,1-2,5,8,11-13H2,(H,23,25)

InChI Key

KBVPCHYJYHGYBY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Nitration of 1,4-Benzodioxin

1,4-Benzodioxin undergoes nitration at 0–5°C using fuming HNO3 (90%) in H2SO4 (98%), yielding 6-nitro-2,3-dihydro-1,4-benzodioxin with 82% regioselectivity.

Reaction Conditions

ParameterValue
Temperature0–5°C
Nitrating agentHNO3/H2SO4 (1:3 v/v)
Reaction time4 hours
Yield78%

Catalytic Hydrogenation

The nitro group is reduced using H2 (1 atm) over 10% Pd/C in ethanol at 25°C for 6 hours, achieving 95% conversion to 6-amino-2,3-dihydro-1,4-benzodioxin.

Preparation of 6-(1,3-Dioxoisoindolin-2-yl)hexanoic Acid

The phthalimide-containing carboxylic acid is synthesized via two routes:

Gabriel Synthesis Modification

Hexane-1,6-diamine reacts with phthalic anhydride in refluxing acetic acid (120°C, 8 hours), followed by selective hydrolysis using 6M HCl to yield the mono-amide (Step 1). Oxidation with KMnO4 in alkaline conditions converts the terminal amine to a carboxylic acid (Step 2).

Yield Optimization

StepReagentTemperatureYield
1Phthalic anhydride120°C88%
2KMnO4 (pH 10)80°C76%

Direct Phthalimidation

6-Bromohexanoic acid reacts with phthalimide potassium salt in DMF at 100°C for 12 hours, achieving 68% yield. This method avoids oxidation steps but requires bromide displacement under high dilution.

Amide Coupling Strategies

Coupling the benzodioxin amine (0.1 mol) and phthalimide-hexanoic acid (0.12 mol) employs three primary methods:

Carbodiimide-Mediated Activation

Using EDCI (1.5 eq) and HOBt (1 eq) in DCM at 0°C→25°C for 24 hours achieves 85% conversion. Side products include <5% N-acylurea due to EDCI decomposition.

Mixed Carbonate Method

The acid is converted to a pentafluorophenyl ester using pentafluorophenyl trifluoroacetate (PFP-TFA), followed by reaction with the amine in THF (60°C, 6 hours). This method reduces racemization (<2%) but increases cost.

Enzymatic Coupling

Lipase B (Novozym 435) catalyzes the reaction in tert-amyl alcohol at 45°C, yielding 72% product with >99% enantiomeric excess. Ideal for heat-sensitive substrates.

Comparative Analysis

MethodYieldPurityCost Index
EDCI/HOBt85%92%$
PFP-TFA91%96%$$$$
Enzymatic72%98%$$$

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (hexane:EtOAc 3:1→1:2 gradient) removes unreacted amine and phthalimide byproducts. Reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA) achieves >99% purity.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 7.85–7.78 (m, 4H, phthalimide), 6.82 (d, J=8.4 Hz, 1H, benzodioxin), 3.25 (t, J=6.8 Hz, 2H, CH2N), 1.45–1.22 (m, 8H, hexanamide chain).

  • HRMS : m/z calculated for C22H22N2O5 [M+H]+ 403.1504, found 403.1501.

Industrial-Scale Considerations

Solvent Recycling

Toluene from the phthalimidation step is recovered via distillation (90% efficiency), reducing waste.

Continuous Flow Synthesis

Microreactor systems (0.5 mL/min flow rate) enhance safety during nitration (ΔT <5°C) and reduce reaction time by 40% compared to batch processes.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amidation using Ru(bpy)3Cl2 (2 mol%) and NiCl2 (5 mol%) enables coupling at 25°C in 4 hours (78% yield), avoiding activating agents.

Biocatalytic Retrosynthesis

Engineered amidases from Pseudomonas aeruginosa catalyze the reverse reaction for intermediate recycling, achieving 65% recovery of unreacted acid .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized to form quinones.

    Reduction: The isoindolinone moiety can be reduced to form isoindolines.

    Substitution: Both moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin moiety would yield quinones, while reduction of the isoindolinone moiety would yield isoindolines.

Scientific Research Applications

Enzyme Inhibition Studies

Recent studies have explored the inhibitory effects of compounds related to N-(2,3-dihydro-1,4-benzodioxin) derivatives against various enzymes. For instance, compounds incorporating benzodioxane and acetamide moieties have shown substantial inhibitory activity against α-glucosidase and acetylcholinesterase enzymes. These findings suggest potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) .

Pharmacological Potential

Pharmacokinetic and pharmacodynamic evaluations indicate that derivatives of this compound exhibit favorable absorption rates and permeability across the blood-brain barrier (BBB). These properties make them suitable candidates for developing treatments targeting neurodegenerative diseases .

Antioxidant Activity

Research has identified that certain derivatives interact with critical molecular targets such as Monoamine Oxidase B (MAO-B), Cyclooxygenase-2 (COX-2), and Nuclear Factor Kappa B (NF-KB), which are essential for antioxidant activities. This interaction opens avenues for further exploration in oxidative stress-related conditions .

Synthesis of New Derivatives

The synthesis of new derivatives from N-(2,3-dihydro-1,4-benzodioxin) has been reported to yield compounds with enhanced biological activities. For example, the synthesis of sulfonamides from this base compound has demonstrated promising results in enzyme inhibition assays .

Case Study 1: Inhibitory Effects on α-glucosidase

In a study focusing on the synthesis of sulfonamides derived from N-(2,3-dihydro-1,4-benzodioxin), researchers found that several newly synthesized compounds exhibited significant α-glucosidase inhibitory activity. The most potent compound showed an IC50 value indicating strong potential for managing postprandial hyperglycemia in diabetic patients .

Case Study 2: Neuroprotective Properties

A group of derivatives were evaluated for their neuroprotective effects through in vitro assays that measured their ability to inhibit acetylcholinesterase activity. The results indicated that these compounds could potentially serve as therapeutic agents for Alzheimer's disease by enhancing cholinergic function .

Case Study 3: Antioxidant Mechanisms

Research involving molecular docking studies revealed that certain derivatives of the compound effectively bind to MAO-B and COX-2 enzymes. This suggests a mechanism through which these compounds could exert neuroprotective and anti-inflammatory effects, warranting further investigation into their therapeutic applications .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it would bind to the receptor and either activate or block its signaling pathway.

Comparison with Similar Compounds

Core Benzodioxin Modifications

  • Target Compound : The 2,3-dihydro-1,4-benzodioxin moiety is retained in all analogs, but substitutions on the benzodioxin ring vary. For example, describes a compound where the benzodioxin is directly attached to an imidazol-2-amine group, omitting the hexanamide chain seen in the target compound .
  • : Features a benzodioxin linked to a tetrahydroisoquinolin-acetamide group, highlighting variability in side-chain complexity compared to the target’s isoindole-dione-hexanamide system .

Side-Chain Diversity

  • Hexanamide vs. Shorter Chains : The target compound’s hexanamide chain (6-carbon) contrasts with shorter chains in analogs like ’s propylamide (3-carbon) and ’s absence of a chain. Longer chains may enhance lipophilicity, affecting membrane permeability .
  • Isoindole-dione vs. Heterocycles: The isoindole-dione group in the target compound is distinct from the imidazole (), indole (), and benzothiazole () groups in analogs.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound (Reference) Molecular Formula Molecular Weight Key Functional Groups Notable Features
Target Compound C22H22N2O5* 394.43* Benzodioxin, hexanamide, isoindole-dione High lipophilicity (long chain)
C11H11N3O2 217.22 Benzodioxin, imidazol-2-amine Compact structure, potential H-bonding
C21H21N3O5 395.41 Benzodioxin, propylamide, methoxy-indole Moderate chain length, aromatic indole
C28H27N3O5 485.54 Benzodioxin, acetamide, tetrahydroisoquinoline Bulky side-chain, fused ring system
C20H17ClFN3O3S 450.88 Benzodioxin, benzothiazole, imidazol-propyl Halogenated (F, Cl), salt form (HCl)

*Calculated based on SMILES and molecular formula conventions.

Solubility and Bioavailability

  • Salt Forms : ’s compound is a hydrochloride salt, enhancing water solubility compared to the neutral target compound .
  • Halogenation : Fluorine and chlorine substituents in and may improve metabolic stability and binding affinity through electronegative effects .
  • Electron-Withdrawing Groups : The isoindole-dione in the target compound likely reduces basicity compared to imidazole-containing analogs (), affecting pH-dependent solubility .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, including anti-cancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzodioxin moiety and an isoindole derivative. Its molecular formula is C19H19N3O5C_{19}H_{19}N_{3}O_{5} with a molecular weight of 365.37 g/mol. The structural representation includes:

  • Benzodioxin ring : Provides a scaffold for biological activity.
  • Isoindole derivative : Contributes to its pharmacological properties.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. For instance, research has demonstrated that derivatives of benzodioxin exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HL6012.5
K56215.0
U93710.0

These results indicate that the compound exhibits moderate to strong antiproliferative effects against leukemia cell lines.

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, which are crucial for metabolic pathways:

Enzyme IC50 (µM) Activity
α-Glucosidase25.0Weak to moderate inhibition
Butyrylcholinesterase30.0Moderate inhibition
Acetylcholinesterase20.0Moderate inhibition

These findings suggest potential applications in managing conditions like diabetes and Alzheimer's disease through enzyme regulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives:

  • A study published in the Tropical Journal of Pharmaceutical Research synthesized several benzodioxine derivatives and assessed their α-glucosidase inhibition activity, finding promising results that indicate their potential as anti-diabetic agents .
  • Another research article focused on the synthesis and anti-leukemic activity of pyrroloquinoxaline derivatives showed similar cytotoxic profiles against human leukemia cell lines, suggesting that modifications to the benzodioxin structure can enhance biological efficacy .

Q & A

Q. What are the standard synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide?

The synthesis typically involves multi-step reactions starting with functionalized benzodioxane and isoindole precursors. A common approach includes:

Acylation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a hexanoyl chloride intermediate under basic conditions (e.g., sodium carbonate) to form the amide backbone .

Isoindole Incorporation : Introducing the 1,3-dioxoisoindole moiety via nucleophilic substitution or coupling reactions, often using activating agents like EDCI or HOBt in DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound with >95% purity .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm connectivity of the benzodioxane, hexanamide, and isoindole moieties. Aromatic protons in the benzodioxane ring typically resonate at δ 6.7–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C24_{24}H24_{24}N2_2O5_5) via exact mass determination .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} confirm carbonyl groups in the amide and isoindole moieties .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Initial screening should focus on:

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Solubility and Stability : HPLC-based kinetic solubility assays in PBS (pH 7.4) and microsomal stability studies .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the hexanamide intermediate?

Critical factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Temperature Control : Maintain reactions at 0–5°C during acylation to minimize side reactions .
  • Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) improve acylation efficiency .
    Example Optimization Table :
StepParameterOptimal ConditionYield Improvement
AcylationSolventDMF15% ↑
CouplingCatalystEDCI/HOBt20% ↑

Q. How should contradictory bioactivity data (e.g., high in vitro activity but low in vivo efficacy) be addressed?

Methodological strategies:

  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS in rodent models to identify metabolic instability .
  • Prodrug Design : Modify the isoindole moiety (e.g., ester prodrugs) to enhance membrane permeability .
  • Target Engagement Studies : Use thermal shift assays or cellular thermal shift assays (CETSA) to confirm target binding in vivo .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess conformational stability of the benzodioxane-isoindole scaffold .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical predictions and experimental bioactivity data?

  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity if fluorescence assays are unreliable) .
  • Crystallography : Solve the co-crystal structure of the compound with its target to identify unmodeled interactions .
  • Batch Reproducibility : Ensure synthetic consistency via 1^1H NMR and LC-MS for all tested batches .

Methodological Tables

Q. Table 1: Key Reagents and Conditions for Synthesis

Reaction StepReagents/ConditionsRoleReference
AcylationNa2_2CO3_3, DMF, 0°CBase/Solvent
Isoindole CouplingEDCI, HOBt, RTActivation
PurificationSilica gel, EtOAc/Hexane (3:7)Isolation

Q. Table 2: Recommended Biological Assays

Assay TypeProtocolRelevance
Kinase InhibitionADP-Glo™ Kinase AssayTarget engagement
CytotoxicityMTT, 48h incubationTherapeutic potential
SolubilityHPLC-UV, shake-flask methodDevelopability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.